3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid
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Overview
Description
3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a 1,3-dioxopropan-2-yl substituent
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This can result in alterations in cellular processes, potentially leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid . These factors can include temperature, pH, and the presence of other substances, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the 1,3-dioxopropan-2-yl group. One common method includes the nitration of 2-methylbenzoic acid to form 2-nitrobenzoic acid, which is then subjected to a Friedel-Crafts acylation reaction with 1,3-dioxopropane-2-one under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Reduction: 3-(1,3-Dioxopropan-2-yl)-2-aminobenzoic acid.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Nitrobenzoic acid: Lacks the 1,3-dioxopropan-2-yl group, making it less versatile in certain synthetic applications.
3-(1,3-Dioxopropan-2-yl)-benzoic acid: Lacks the nitro group, reducing its reactivity in redox reactions.
Uniqueness: 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid is unique due to the presence of both the nitro and 1,3-dioxopropan-2-yl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
3-(1,3-dioxopropan-2-yl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-4-6(5-13)7-2-1-3-8(10(14)15)9(7)11(16)17/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFZKCYOFGVOLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205680-83-7 |
Source
|
Record name | 3-(1,3-dioxopropan-2-yl)-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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